molecular formula C17H23NO6 B3922461 (2R,4S)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid

(2R,4S)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid

Cat. No.: B3922461
M. Wt: 337.4 g/mol
InChI Key: GWLAHVYAMLPXIL-GXTWGEPZSA-N
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Description

(2R,4S)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a benzoyl group, and ethoxyethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to use a piperidine derivative as the core structure, which is then functionalized with the benzoyl and ethoxyethoxy groups through a series of reactions. These reactions may include nucleophilic substitution, esterification, and hydroxylation under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The ethoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxyethoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a carboxylic acid, while reduction of the benzoyl group may yield a benzyl derivative.

Scientific Research Applications

Chemistry

In chemistry, (2R,4S)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its functional groups can be modified to create derivatives with specific biological activities.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2R,4S)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzoyl group may interact with hydrophobic pockets in proteins, while the hydroxyl and ethoxyethoxy groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-2,4-diaminopentanoic acid: This compound has a similar piperidine core but lacks the benzoyl and ethoxyethoxy groups.

    (2-ethoxyethoxy)acetic acid: This compound shares the ethoxyethoxy group but has a simpler structure without the piperidine ring or benzoyl group.

Uniqueness

The uniqueness of (2R,4S)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological targets. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(2R,4S)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-2-23-9-10-24-15-6-4-3-5-13(15)16(20)18-8-7-12(19)11-14(18)17(21)22/h3-6,12,14,19H,2,7-11H2,1H3,(H,21,22)/t12-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLAHVYAMLPXIL-GXTWGEPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1C(=O)N2CCC(CC2C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCOC1=CC=CC=C1C(=O)N2CC[C@@H](C[C@@H]2C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4S)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 2
(2R,4S)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 3
(2R,4S)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 4
(2R,4S)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2R,4S)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 6
(2R,4S)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid

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